Introduction: The Significance of Octa-3,5-diyne-1,8-diol
Introduction: The Significance of Octa-3,5-diyne-1,8-diol
An In-depth Technical Guide to the Synthesis of Octa-3,5-diyne-1,8-diol
This document provides a comprehensive technical overview of the synthetic methodologies for producing octa-3,5-diyne-1,8-diol, a key monomer in materials science. Intended for researchers, chemists, and professionals in drug development and materials science, this guide delves into the core chemical principles, provides field-proven insights into experimental choices, and offers detailed, self-validating protocols for the synthesis of this important conjugated diyne.
Octa-3,5-diyne-1,8-diol is a linear, symmetrical molecule characterized by a conjugated diyne system (—C≡C—C≡C—) flanked by hydroxyl-terminated alkyl chains.[1] Its molecular formula is C₈H₁₀O₂.[1] The defining feature of this compound is the conjugated system of two carbon-carbon triple bonds, which facilitates the delocalization of π-electrons across the diyne framework.[2] This electron delocalization imparts unique electronic and optical properties and makes the molecule a valuable building block for advanced materials.[2]
The primary application of octa-3,5-diyne-1,8-diol is as a monomer in solid-state topochemical polymerization.[2] When crystalline, the molecule can undergo polymerization upon exposure to heat, UV, or γ-irradiation, yielding highly ordered conjugated polymers with backbones that can exhibit properties intermediate between polyenyne and polybutatriyne structures.[2] These resulting polymers are of significant interest for applications in molecular wires, nonlinear optics, and other advanced electronic materials.[3]
Strategic Overview of 1,3-Diyne Synthesis
The synthesis of any 1,3-diyne hinges on the formation of the C(sp)-C(sp) bond connecting the two alkyne units.[2] For a symmetrical molecule like octa-3,5-diyne-1,8-diol, the most direct and efficient approach is the oxidative homocoupling of a terminal alkyne precursor. Asymmetrical syntheses typically rely on cross-coupling strategies.
The following diagram illustrates the primary strategic approaches to the 1,3-diyne core.
Caption: Core strategies for synthesizing 1,3-diynes.
Primary Synthetic Route: Glaser Homocoupling
The Glaser coupling, first reported in 1869, is the foundational method for the oxidative dimerization of terminal alkynes to produce symmetrical diynes.[2] This makes it the ideal choice for synthesizing octa-3,5-diyne-1,8-diol from its precursor, but-3-yn-1-ol.
Mechanism and Rationale
The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of an oxidant (often atmospheric oxygen) and a base. The accepted mechanism proceeds through the following key steps:
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Deprotonation: The terminal alkyne is deprotonated by a base to form a copper(I) acetylide intermediate.
-
Oxidation: The copper(I) acetylide is oxidized to a copper(II) species.
-
Reductive Elimination/Dimerization: Two of these copper(II) acetylide complexes undergo reductive elimination, forming the C(sp)-C(sp) bond of the 1,3-diyne product and regenerating a copper(I) species, which can re-enter the catalytic cycle.
Caption: Catalytic cycle of the Glaser homocoupling reaction.
The choice of catalyst, base, and solvent is critical for success. The copper(I) salt is the active catalyst. A base, such as pyridine, triethylamine, or an amine like benzotriazole, facilitates the formation of the acetylide.[2] The reaction is often performed in a solvent like methanol, ethanol, or pyridine. The use of an oxygen atmosphere accelerates the oxidation step.
Experimental Protocol: Synthesis of Octa-3,5-diyne-1,8-diol
This protocol describes a standard laboratory-scale synthesis via Glaser coupling.
Materials:
-
But-3-yn-1-ol
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Methanol
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Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oxygen (balloon or bubbler)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.1 eq) and pyridine (2-3 eq) in methanol.
-
Initiation: Stir the mixture under an oxygen atmosphere (a balloon of O₂ is sufficient) at room temperature until a homogenous green-blue solution is formed.
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Addition of Substrate: Slowly add a solution of but-3-yn-1-ol (1.0 eq) in methanol to the reaction flask via a dropping funnel over 1-2 hours. Maintain a constant, slow stream of oxygen into the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol and pyridine.
-
Add dilute HCl to the residue to protonate any remaining pyridine and dissolve the copper salts.
-
Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and then brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography on silica gel to obtain pure octa-3,5-diyne-1,8-diol as a white solid.
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Data Presentation
| Parameter | Condition | Rationale / Notes |
| Substrate | But-3-yn-1-ol | The C4 terminal alkyne precursor. |
| Catalyst | Copper(I) Chloride (CuCl) | Standard, effective catalyst for Glaser coupling. |
| Base | Pyridine | Acts as both a base and a ligand to stabilize copper intermediates. |
| Solvent | Methanol | Good solvent for both substrate and catalyst complex. |
| Oxidant | Oxygen (O₂) | Drives the oxidation of Cu(I) to Cu(II), essential for the catalytic cycle. |
| Temperature | Room Temperature | Mild conditions are sufficient, minimizing side reactions. |
| Typical Yield | 60-80% | Yields can vary based on purity of reagents and reaction setup. |
Alternative Synthetic Approaches
While homocoupling is most direct for this target, a comprehensive understanding requires knowledge of cross-coupling methods prevalent in diyne synthesis.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is the preeminent method for synthesizing unsymmetrical 1,3-diynes.[4][5] It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[5]
Mechanism: The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the 1-haloalkyne.[4] Subsequent reductive elimination yields the unsymmetrical diyne and regenerates the copper(I) catalyst.[4]
Caption: Mechanism of Cadiot-Chodkiewicz cross-coupling.
While not the most efficient route for a symmetrical diol, this method is invaluable for creating derivatives of octa-3,5-diyne-1,8-diol where the two end groups are different. A key challenge is the potential for homocoupling of the terminal alkyne partner, which can complicate purification.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis has seen the development of powerful palladium-catalyzed alternatives to traditional copper-based couplings. For instance, the Pd-catalyzed cross-coupling of 1,3-diynylzincs with organic halides offers a "strictly 'pair'-selective" synthesis of conjugated diynes.[7] These methods often provide higher yields and selectivity, avoiding the homocoupling side products that can plague the Cadiot-Chodkiewicz reaction.[7] While more complex in terms of reagent preparation, they offer superior control for the synthesis of complex, unsymmetrical diynes.[8]
Product Characterization
Confirmation of the final product, octa-3,5-diyne-1,8-diol, is achieved through standard spectroscopic techniques.
| Technique | Expected Result |
| ¹H NMR | Resonances corresponding to the protons of the two equivalent HO-CH₂-CH₂-C≡ groups. The spectrum will show triplets for the methylene protons due to coupling with adjacent protons. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O. |
| ¹³C NMR | Four distinct carbon signals: two for the sp³ carbons of the -CH₂-CH₂- chain and two for the sp carbons of the -C≡C-C≡C- system. |
| FT-IR | A characteristic weak C≡C stretching absorption around 2100-2250 cm⁻¹ and a strong, broad O-H stretching absorption around 3200-3600 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 138.16 g/mol .[1] |
Safety and Handling
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Reagents: Copper salts can be toxic if ingested. Pyridine is flammable, toxic, and has a strong, unpleasant odor; it should be handled in a well-ventilated fume hood.
-
Product: Octa-3,5-diyne-1,8-diol is classified with GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
The synthesis of octa-3,5-diyne-1,8-diol is most effectively and directly achieved via the Glaser oxidative homocoupling of but-3-yn-1-ol. This method is robust, utilizes readily available reagents, and proceeds under mild conditions. While alternative cross-coupling strategies like the Cadiot-Chodkiewicz reaction are cornerstones of diyne synthesis, they are better suited for the preparation of unsymmetrical analogues. A thorough understanding of these fundamental C(sp)-C(sp) bond-forming reactions provides researchers with a powerful toolkit for the creation of functional diyne-based materials for a wide array of advanced applications.
References
- Alfa Chemistry. Cadiot-Chodkiewicz Coupling. [URL: https://www.alfa-chemistry.com/reaction/cadiot-chodkiewicz-coupling.html]
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- Benchchem. Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis. [URL: https://www.benchchem.
- ACS Publications - Organic Letters. A Strictly “Pair”-Selective Synthesis of Conjugated Diynes via Pd-Catalyzed Cross Coupling of 1,3-Diynylzincs: A Superior Alternative to the Cadiot−Chodkiewicz Reaction. [URL: https://pubs.acs.org/doi/10.1021/ol048744t]
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